molecular formula C13H19BrN2O B259554 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide

2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide

Cat. No. B259554
M. Wt: 299.21 g/mol
InChI Key: VDNJSAWSMBQOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide, also known as BDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDPA belongs to the class of organic compounds known as acetamides and is commonly used as a reagent in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide is not fully understood. However, it is believed that 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide exerts its biological activity by interacting with specific target molecules in cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide has also been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide in laboratory experiments is its versatility. 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide can be easily synthesized and modified to yield a wide range of derivatives with different properties. However, one of the limitations of using 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide. One area of interest is the development of new metal-based drugs for the treatment of cancer using 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide as a ligand. Another area of interest is the synthesis of new MOFs and coordination polymers using 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide and its potential applications in other fields, such as nanotechnology and biotechnology.

Synthesis Methods

2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide can be synthesized using various methods, including the reaction of 4-bromoacetophenone with N,N-dimethylpropylamine in the presence of acetic anhydride. This method yields 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide as a white solid with a melting point of 146-148°C.

Scientific Research Applications

2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide has been shown to exhibit antitumor activity and has been used as a starting material for the synthesis of novel anticancer agents. 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide has also been used as a ligand in the development of new metal-based drugs for the treatment of cancer.
In materials science, 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, 2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide has been used as a chiral selector in chromatography and as a fluorescent probe for the detection of metal ions.

properties

Product Name

2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide

InChI

InChI=1S/C13H19BrN2O/c1-16(2)9-3-8-15-13(17)10-11-4-6-12(14)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,15,17)

InChI Key

VDNJSAWSMBQOIX-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)CC1=CC=C(C=C1)Br

Canonical SMILES

CN(C)CCCNC(=O)CC1=CC=C(C=C1)Br

Origin of Product

United States

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